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Compound of Interest

Compound Name: Cyclohexyl crotonate

Cat. No.: B1609219 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological effects of Cyclohexyl crotonate
and its structural analogues. Due to the limited availability of direct experimental data on

Cyclohexyl crotonate, this comparison is constructed based on available data for structurally

related compounds, including various crotonate esters and molecules containing cyclohexyl

moieties. The information herein is intended to guide research and drug development efforts by

providing a structured analysis of potential biological activities and the methodologies to assess

them.

Introduction
Cyclohexyl crotonate is an ester of cyclohexanol and crotonic acid. Its structural features, a

reactive α,β-unsaturated carbonyl system and a bulky cycloalkyl group, suggest potential for

various biological activities. Understanding the structure-activity relationship (SAR) of

Cyclohexyl crotonate and its analogues can inform the design of novel therapeutic agents

with targeted effects, such as antimicrobial, anti-inflammatory, or cytotoxic properties. This

guide synthesizes available data to provide a comparative framework for evaluating these

potential biological effects.

Data Presentation: Comparative Biological Activities
The following tables summarize the available quantitative data for the biological activities of

compounds structurally related to Cyclohexyl crotonate. It is important to note that these data
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are collated from different studies and experimental conditions may vary.

Table 1: Cytotoxicity Data for Cyclohexyl Crotonate Analogues

Compound/
Analogue

Cell Line Assay Endpoint Result Reference

Butyl

cyclohexyl

phthalate

L929 (mouse

fibroblast)
MTT IC50 0.29 µg/mL [1]

Ethyl

crotonate
Not specified Not specified Not specified

Used as a

solvent and

plasticizer

N/A

Butyl

crotonate
Not specified Not specified Not specified

Flavoring

agent,

monomer for

polymerizatio

n

N/A

Cyclohexyl

acrylate
Not specified Not specified

Dermal LD50

(rabbit)
2,520 µL/kg N/A

Cyclohexyl

methacrylate
Not specified

28-day oral

toxicity
NOAEL

20 mg/kg

body

weight/day

(for t-Butyl

Methacrylate)

N/A

IC50: Half-maximal inhibitory concentration; LD50: Median lethal dose; NOAEL: No-observed-

adverse-effect level. Data for direct analogues of Cyclohexyl crotonate is limited.

Table 2: Antimicrobial Activity for Cyclohexyl Crotonate Analogues
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Compound/
Analogue/E
xtract

Microorgani
sm

Assay Endpoint Result Reference

Croton

macrostachy

us ethyl

acetate

extract

S. typhi, E.

coli, K.

pneumoniae,

E.

aerogenes, L.

monocytogen

es

Agar well

diffusion &

Broth dilution

Zone of

Inhibition /

MIC

10.1-16.0 mm

/ 125-250

µg/mL

N/A

Croton

blanchetianus

ethyl acetate

fraction

S. aureus

(including

MRSA)

Broth

microdilution
MIC / MBC

4–32 μg/mL /

16–64 μg/mL
N/A

Poly(aminoet

hyl

methacrylate)

s

Gram-

positive and

Gram-

negative

bacteria

Not specified Not specified

Effective

antimicrobial

activity

N/A

Copolymers

of DMAEMA

with

cyclohexyl

methacrylate

Gram-

positive and

Gram-

negative

bacteria

Not specified Not specified

Improved

antibacterial

activity

N/A

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; DMAEMA:

Dimethylaminoethyl methacrylate.

Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative data tables are

outlined below. These protocols are generalized and may require optimization for specific

compounds and cell lines.
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Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

assay for assessing cell metabolic activity.

Cell Culture: Plate cells (e.g., L929, HeLa, HepG2) in a 96-well plate at a density of 1 x 10^4

cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell

culture medium. Replace the existing medium with the medium containing the test

compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to

each well and incubate for 4 hours at 37°C.

Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent

(e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The

IC50 value is determined by plotting the percentage of viability against the compound

concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution
Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an

antimicrobial agent.

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S.

aureus, E. coli) equivalent to a 0.5 McFarland standard.

Compound Dilution: Prepare serial twofold dilutions of the test compounds in a liquid growth

medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
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Inoculation: Add a standardized volume of the microbial inoculum to each well.

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for

18-24 hours.

MIC Determination: The MIC is the lowest concentration of the compound that completely

inhibits visible growth of the microorganism.

MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC),

subculture the contents of the wells showing no visible growth onto an appropriate agar

medium. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial

inoculum.

Visualization of Signaling Pathways and Workflows
Hypothesized Signaling Pathway
Short-chain fatty acids and their derivatives can modulate inflammatory responses through G-

protein coupled receptors (GPCRs) such as GPR41 and GPR43, and by inhibiting histone

deacetylases (HDACs). This can lead to the modulation of downstream signaling cascades like

the NF-κB pathway, which is a key regulator of inflammation.
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Hypothesized Signaling Pathway for Crotonate Analogues
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General Experimental Workflow for Biological Evaluation

Compound Synthesis & Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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